Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione
Description
Properties
IUPAC Name |
5-(2-hydroxyethyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c9-2-1-8-3-6-5(10)7-4-8/h9H,1-4H2,(H2,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATVVRFRJHJKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073456 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26957-73-3 | |
| Record name | Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26957-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026957733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDRO-5-(2-HYDROXYETHYL)-1,3,5-TRIAZINE-2(1H)-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35RR5ARA06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Similar compounds such as hydroxyethyl starches are known to be used as plasma volume substitutes. They are synthetic colloids commonly used for fluid resuscitation to replace intravascular volume.
Mode of Action
Hydroxyethyl starches, which share a similar hydroxyethyl group, have been indicated to reduce capillary leakage. This suggests that 5-(2-hydroxyethyl)-1,3,5-triazinane-2-thione may interact with its targets to maintain blood volume and prevent shock following severe blood loss.
Biochemical Pathways
It’s worth noting that similar compounds, such as hydroxyethyl starches, are involved in fluid resuscitation, suggesting a potential role in the regulation of blood volume and pressure.
Pharmacokinetics
When given intravenously, molecules smaller than the renal threshold are readily and rapidly excreted in the urine, while molecules with higher molecular weights are metabolized by plasma α-amylase prior to excretion via the renal route. Approximately 62% of hydroxyethyl starch was excreted as hydroxyethyl starch molecules in urine within 72 hours.
Result of Action
Hydroxyethyl starches, which share a similar hydroxyethyl group, are known to maintain blood volume for at least 6 hours after isovolemic exchange of blood.
Action Environment
One study found that a similar compound, 5-(2-hydroxyethyl)-1,3,5-triazine-2-thione, acted as a good corrosion inhibitor for 10# carbon steel in 2% nh4cl solution. The inhibition efficiency of the compound increased with increasing inhibitor concentration and decreased with temperature.
Biological Activity
Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione, also known by its chemical formula and CAS number 2580-58-7, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula :
- Molecular Weight : 161.23 g/mol
- Structure : The compound features a triazine ring with a thione functional group and a hydroxyethyl substituent.
Antiviral Properties
Recent studies have highlighted the antiviral potential of triazine derivatives. This compound has shown promise in inhibiting viral replication. For instance:
- Mechanism of Action : Compounds in the triazine family have been observed to interfere with viral RNA synthesis and protein expression. The thione group may enhance binding affinity to viral targets.
- Case Study : In vitro studies demonstrated that related triazine compounds exhibited EC50 values as low as 3.98 μM against HIV-1, indicating strong antiviral activity and a favorable therapeutic index .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress:
- Research Findings : In various assays, this compound demonstrated significant radical scavenging activity. This suggests potential applications in preventing oxidative damage in biological systems .
Corrosion Inhibition
Beyond biological applications, this compound has been investigated for its effectiveness as a corrosion inhibitor:
- Study Overview : Research indicated that triazine derivatives can significantly reduce corrosion rates in acidic environments. The presence of heteroatoms such as sulfur enhances the adsorption properties on metal surfaces .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Triazine-Thione Family
Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione
- Molecular Formula : C₄H₉N₃S
- Key Differences : Replaces the hydroxyethyl group with a methyl group at position 3.
- Properties: Higher lipophilicity due to the absence of polar hydroxyl groups. Toxicity: Classified as a poison (LD₅₀: 2220 µg/kg in mice, intravenous) .
4-Methylthio-6-phenyl-1,3,5-triazin-2(1H)-thione
- Molecular Formula : C₁₀H₁₀N₃S₂
- Key Differences : Contains methylthio (-SMe) and phenyl substituents at positions 4 and 4.
- Properties :
- Applications: Potential use in agrochemicals due to sulfur-rich structure.
5-(2-Hydroxypropyl)-1,3,5-triazine-2(1H)-thione
- Molecular Formula : C₆H₁₁N₃OS
- Key Differences : Substitutes hydroxyethyl with a hydroxypropyl group .
- Synthesis: Reacts 1-amino-2-propanol with thiourea and formaldehyde .
- Properties: Increased alkyl chain length may improve solubility in non-polar solvents.
Physicochemical Properties
Notes:
- The hydroxyethyl and hydroxymethyl groups in the target compound significantly enhance water solubility compared to methyl or phenyl analogs.
- Toxicity correlates with substituent hydrophobicity; polar groups reduce bioaccumulation risks .
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized via a cyclocondensation reaction involving:
- Thiourea (or carbon disulfide in some protocols) as the sulfur source,
- Formaldehyde as the methylene bridge source,
- Ethanolamine providing the 2-hydroxyethyl substituent,
- Primary amines or their salts under basic conditions to facilitate ring closure.
This approach forms the 1,3,5-triazine ring with a thione group, incorporating the hydroxyethyl side chain at the 5-position.
One-Pot Synthesis Protocol
A notable one-pot synthesis method reported involves the following steps:
Formation of Dithiocarbamate Intermediate : Carbon disulfide (CS₂) is added dropwise to an aqueous solution of a primary amine (e.g., ethanolamine) in basic media (often KOH), stirring for 3–4 hours to form the dithiocarbamate salt.
Addition of Formaldehyde : A 30% formaldehyde solution is then added to the reaction mixture and stirred for an additional hour, promoting cyclization.
Ring Closure and Isolation : The mixture is filtered, and the filtrate is treated with phosphate buffer containing the primary amine. After stirring for 2–3 hours, the product precipitates upon acidification with hydrochloric acid (15%), yielding the pure tetrahydro-1,3,5-triazine-2-thione derivative.
This method yields the target compound with moderate to high efficiency and purity, typically yielding 67–85% depending on the amine substituent used.
Specific Preparation of 5-(2-hydroxyethyl)-1,3,5-triazine-2-thione
For the specific compound tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione, ethanolamine serves as the primary amine source providing the hydroxyethyl group. The synthesis follows the general one-pot procedure:
| Step | Reagents & Conditions | Description | Yield (%) | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| 1 | Ethanolamine, KOH, Carbon disulfide (CS₂) | Formation of dithiocarbamate intermediate | - | - | - |
| 2 | Addition of 30% Formaldehyde | Cyclization reaction | - | - | - |
| 3 | Acidification with 15% HCl, filtration, washing | Isolation of pure product | 67–85 | 110–132 (varies) | Dichloromethane (DCM) or ethanol |
This method has been reported to produce the compound in yields around 67%, with melting points in the range of 110–132 °C depending on the exact substituents and conditions.
Catalytic Cycloaminomethylation Approach
An alternative method involves catalytic cycloaminomethylation of thioureas with N,N-bis(methoxymethyl)alkanamines. This approach uses:
- Thiourea as the sulfur and nitrogen source,
- N,N-bis(methoxymethyl)alkanamines (including those bearing hydroxyethyl groups) as alkylating agents,
- Catalysts such as copper or samarium complexes to facilitate ring closure.
This method enables the synthesis of 5-alkyl-1,3,5-triazine-2-thiones including the hydroxyethyl derivative with controlled stereochemistry and high purity. The catalytic process is efficient and can be tuned to produce derivatives with various substituents at the 5-position.
Summary Table of Preparation Methods
Research Findings and Notes
The one-pot synthesis is widely used due to its operational simplicity and good yields. It allows easy modification of the 5-substituent by varying the primary amine.
Catalytic cycloaminomethylation offers a more sophisticated approach, potentially improving selectivity and enabling access to a broader range of derivatives, including the hydroxyethyl-substituted triazine-thione.
Characterization of the products typically involves NMR spectroscopy, mass spectrometry, and IR spectroscopy, confirming the presence of the hydroxy group, triazine ring, and thione functionality.
The hydroxyethyl substituent influences hydrogen bonding and solubility properties, which are important for the compound's potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a general procedure involves reacting 2-hydroxyethylamine derivatives with carbon disulfide (CS₂) in ethanol under reflux (8–12 hours) with potassium hydroxide (KOH) as a base catalyst. Solvent choice (e.g., ethanol vs. DMSO) and temperature control are critical to avoid side reactions like over-oxidation or incomplete cyclization. Post-reaction purification via recrystallization (methanol/water mixtures) improves purity .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use DMSO-d₆ as a solvent to resolve peaks for the hydroxyethyl group (δ ~3.5 ppm for -CH₂OH) and thione sulfur (δ ~120–130 ppm in ¹³C NMR).
- Elemental Analysis : Validate C, H, N, and S content with deviations <0.3% from theoretical values.
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺ at m/z 175.07 (C₅H₁₀N₃OS) .
Q. How is the antimicrobial activity of this compound evaluated in academic settings?
- Methodological Answer : Standard protocols include:
- Agar Diffusion : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, with inhibition zone diameters ≥15 mm indicating significant activity.
- MIC Determination : Use broth microdilution (concentration range: 1–256 µg/mL). Include positive controls (e.g., ampicillin) and solvent blanks to rule out artifacts. Activity is often enhanced by the hydroxyethyl group’s hydrophilicity, improving cell membrane penetration .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation) enhance the bioactivity of this triazine-thione scaffold?
- Methodological Answer :
- Rational Design : Replace the hydroxyethyl group with bulkier substituents (e.g., cyclohexyl or aryl groups) to study steric effects on target binding.
- SAR Studies : Synthesize analogs (e.g., 5-methyl or 5-phenyl derivatives) and compare fungicidal IC₅₀ values. For example, methyl groups may increase lipophilicity, enhancing antifungal potency against Candida spp. .
- Computational Modeling : Use DFT calculations to predict electron density distribution at the thione sulfur, correlating with nucleophilic attack potential in antimicrobial mechanisms .
Q. How can researchers reconcile contradictions between high toxicity (e.g., LD₅₀) and promising efficacy data in preclinical studies?
- Methodological Answer :
- Toxicity Profiling : Conduct acute toxicity assays (OECD Guideline 423) to determine intravenous LD₅₀ (reported ~2220 µg/kg in rodents). Compare with oral administration data to assess bioavailability differences .
- Therapeutic Index (TI) : Calculate TI = LD₅₀/ED₅₀. A TI >10 suggests acceptable safety for further development. Mitigate toxicity by encapsulating the compound in biodegradable nanoparticles to reduce systemic exposure .
Q. What experimental strategies can elucidate the mechanism of action of this compound against fungal pathogens?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) using UV-Vis spectroscopy to monitor substrate depletion.
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS levels in treated fungal hyphae.
- Comparative Genomics : Knock out putative target genes (e.g., thioredoxin reductase) in Aspergillus spp. and assess resistance development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
